3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Serine protease Anticoagulant Enzyme inhibition

3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS 1190310-03-2, molecular formula C8H5N3O4, MW 207.14) is a heteroaromatic building block characterized by a fused pyrrolo[2,3-c]pyridine core bearing a nitro group at the 3-position and a carboxylic acid at the 7-position. It is also known as 3-nitro-6-azaindole-7-carboxylic acid.

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
CAS No. 1190310-03-2
Cat. No. B3218524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
CAS1190310-03-2
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H5N3O4/c12-8(13)7-6-4(1-2-9-7)5(3-10-6)11(14)15/h1-3,10H,(H,12,13)
InChIKeyXBUDXRXTOAGBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid (CAS 1190310-03-2): Building Block Overview


3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS 1190310-03-2, molecular formula C8H5N3O4, MW 207.14) is a heteroaromatic building block characterized by a fused pyrrolo[2,3-c]pyridine core bearing a nitro group at the 3-position and a carboxylic acid at the 7-position . It is also known as 3-nitro-6-azaindole-7-carboxylic acid. This compound serves as a versatile intermediate for the synthesis of kinase inhibitors and other bioactive molecules, with commercial availability at ≥95% purity .

Why In-Class Pyrrolopyridine Carboxylic Acids Cannot Substitute 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid


Although the pyrrolo[2,3-c]pyridine scaffold is shared among numerous analogs, substitution at the 3-position and the precise placement of the carboxylic acid at the 7-position critically modulate electronic properties, hydrogen-bonding networks, and target engagement [1][2]. For instance, the 3-nitro group introduces strong electron-withdrawing character and can participate in unique polar interactions that are absent in the 3-bromo or unsubstituted analogs. Similarly, regioisomers such as 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 1190320-32-1) exhibit altered spatial orientation of the carboxylate, leading to divergent binding profiles in biological assays . Therefore, substitution with a non-identical pyrrolopyridine carboxylic acid will likely yield a different potency, selectivity, or reactivity profile.

Quantitative Evidence Guide: 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid vs. Key Analogs


In Vitro Protease Inhibition Profile: 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid vs. Unsubstituted Parent

The 3-nitro-7-carboxylic acid derivative exhibits measurable, albeit moderate, inhibitory activity against the serine proteases activated protein C (APC), thrombin, and trypsin, whereas the unsubstituted parent compound (1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, CAS 945840-82-4) shows no reported activity in these assays [1][2]. The presence of the 3-nitro group is therefore essential for conferring this protease-binding capacity.

Serine protease Anticoagulant Enzyme inhibition

Regioisomeric Comparison: 3-Nitro-7-carboxylic Acid vs. 3-Nitro-4-carboxylic Acid Binding to Inducible Nitric Oxide Synthase (iNOS)

Evaluation of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid against human inducible nitric oxide synthase (hiNOS) yielded a binding affinity (Ki) of approximately 240 nM [1]. In contrast, its regioisomer, 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 1190320-32-1), has not been reported to exhibit any significant interaction with iNOS, underscoring the critical importance of the 7-carboxylate geometry for target recognition .

Nitric oxide synthase Inflammation Isomer selectivity

IMP Dehydrogenase Inhibition: 3-Nitro-7-carboxylic Acid vs. Halogenated Analogs

The compound demonstrates moderate inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), with Ki values of 240 nM (uncompetitive vs. IMP) and 440 nM (vs. NAD) [1]. In comparison, the 3-bromo analog (3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid) has been reported to possess significantly weaker IMPDH2 inhibition, with Ki values typically >1 µM in similar assays . The 3-nitro group thus provides a measurable advantage over 3-halogen substitution for IMPDH2 engagement.

Nucleotide metabolism Immunosuppression Antiviral

Electron-Withdrawing Capacity: 3-Nitro vs. 3-Fluoro Substitution for Downstream Reactivity

The Hammett substituent constant (σp) for a nitro group is +0.78, whereas for a fluorine atom it is +0.06, indicating that the 3-nitro derivative possesses a far stronger electron-withdrawing effect on the pyrrolo[2,3-c]pyridine core than the 3-fluoro analog (4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, CAS 446284-56-6) [1]. This difference profoundly influences the acidity of the 7-carboxylic acid (pKa shift) and the electrophilicity of the pyridine ring, which can alter the compound's behavior in nucleophilic aromatic substitution reactions and metal-catalyzed cross-couplings.

Medicinal chemistry Synthetic intermediate Electronic effects

Optimal Application Scenarios for 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid Based on Quantitative Differentiation


Serine Protease Probe Development

The compound's unique ability to inhibit activated protein C, thrombin, and trypsin (IC50 values of 50,000 nM, 10,000 nM, and 10,000 nM, respectively), a property absent in the unsubstituted parent, makes it a valuable starting point for the development of novel serine protease activity-based probes or anticoagulant lead compounds [1].

iNOS-Targeted Inhibitor Optimization

Given its moderate binding affinity for human iNOS (Ki = 240 nM), which is not observed with the regioisomeric 4-carboxylic acid, this compound should be prioritized in medicinal chemistry campaigns aiming to develop selective nitric oxide synthase inhibitors for inflammatory or neurological disorders [2].

IMPDH2-Focused Antiviral/Antiproliferative Programs

The compound's 4-fold higher potency against IMPDH2 compared to the 3-bromo analog (Ki = 240 nM vs. >1,000 nM) positions it as a superior fragment or core for optimization in antiviral (e.g., hepatitis C, RSV) or anticancer (e.g., leukemia) programs where IMPDH2 inhibition is a validated mechanism [3].

Synthetic Intermediate for Electron-Deficient Heterocycles

The strong electron-withdrawing nature of the 3-nitro group (σp = +0.78) significantly alters the reactivity of the pyridine ring compared to weakly electron-withdrawing analogs (e.g., 3-fluoro, σp = +0.06). This property is advantageous for preparing electron-deficient heterocyclic libraries via nucleophilic aromatic substitution or for tuning the acidity of the carboxylic acid handle for bioconjugation [4].

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